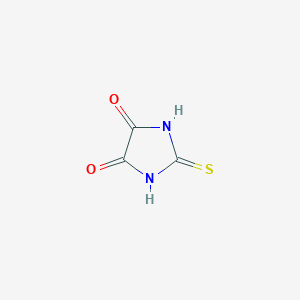

2-チオキソ-4,5-イミダゾリジンジオン

説明

2-thioxo-4,5-Imidazolidinedione is a useful research compound. Its molecular formula is C3H2N2O2S and its molecular weight is 130.12. The purity is usually 95%.

BenchChem offers high-quality 2-thioxo-4,5-Imidazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-thioxo-4,5-Imidazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

2-チオキソ-4,5-イミダゾリジンジオン類は抗ウイルス性を示します . 研究者らは、ウイルス複製を阻害する可能性について調査しており、抗ウイルス薬開発のための有望な候補となっています。

抗がん特性

2-チオキソ-4,5-イミダゾリジンジオン誘導体の抗がん作用が明らかになっています . これらの化合物は、癌細胞の増殖を阻害する可能性があり、癌治療に役立つ可能性があります。

アルドース還元酵素阻害剤

アルドース還元酵素阻害剤は、糖尿病合併症の管理に重要な役割を果たします。 2-チオキソ-イミダゾリジンジオン誘導体のいくつかは、アルドース還元酵素に対して阻害効果を示すことが実証されています . この特性は、糖尿病患者にとって有益である可能性があります。

カリウムチャネル開口剤

2-チオキソ-イミダゾリジンジオン骨格を含む化合物は、カリウムチャネル開口剤として研究されてきました . これらのチャネルは細胞の興奮性を調節し、高血圧や不整脈などの病気に影響を与える可能性があります。

抗菌活性

2-チオキソ-イミダゾリジンジオン誘導体のいくつかは、抗菌効果を示しています . 研究者らは、細菌病原体に対する可能性について調査しており、感染症管理に関連しています。

血清HDLコレステロール上昇

高密度リポタンパク質(HDL)コレステロール値を上昇させることは、心臓血管の健康に有益です。 2-チオキソ-イミダゾリジンジオン化合物のいくつかはこの点で有望な結果を示しています .

これらの用途は、2-チオキソ-4,5-イミダゾリジンジオンの多様性と、さまざまな治療分野における潜在的な影響を示しています。 研究者らは、新しい誘導体を探索し、その生物学的活性を評価し続けています . さらに詳細な情報や追加の用途が必要な場合は、遠慮なくお問い合わせください!😊

作用機序

Target of Action

2-Thioxo-4,5-Imidazolidinedione, also known as thioparabanic acid, is a compound with a broad range of pharmacological properties . The primary targets of 2-Thioxo-4,5-Imidazolidinedione are yet to be fully resolved, but it has been reported that some of the N-aminoimidazoline-2-thione derivatives, which are similar to 2-Thioxo-4,5-Imidazolidinedione, interfere with an immediate postintegrational event occurring after integration of the viral DNA into the host cell genome .

Mode of Action

The interaction of 2-Thioxo-4,5-Imidazolidinedione with its targets results in a variety of biological activities. For instance, it has been evaluated as a fatty acid amide hydrolase (FAAH) inhibitor, which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Biochemical Pathways

The biochemical pathways affected by 2-Thioxo-4,5-Imidazolidinedione are diverse due to its broad pharmacological profile. It has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory, and anti-HIV properties . These activities suggest that 2-Thioxo-4,5-Imidazolidinedione may affect multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Thioxo-4,5-Imidazolidinedione’s action are diverse, reflecting its broad range of biological activities. For instance, it has been reported to exhibit antimicrobial activity, suggesting that it may have effects on bacterial cell wall synthesis or other key cellular processes .

生化学分析

Biochemical Properties

2-thioxo-4,5-Imidazolidinedione is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules.

Cellular Effects

The effects of 2-thioxo-4,5-Imidazolidinedione on cells and cellular processes are diverse. It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit antimicrobial activity, anti-HIV activity, and antifungal activity .

Molecular Mechanism

At the molecular level, 2-thioxo-4,5-Imidazolidinedione exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the biological context and the specific target of the compound.

特性

IUPAC Name |

2-sulfanylideneimidazolidine-4,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-1-2(7)5-3(8)4-1/h(H2,4,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKQOIAYNHSOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873454 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-89-9 | |

| Record name | Thioparabanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPARABANIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)

![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)

![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)